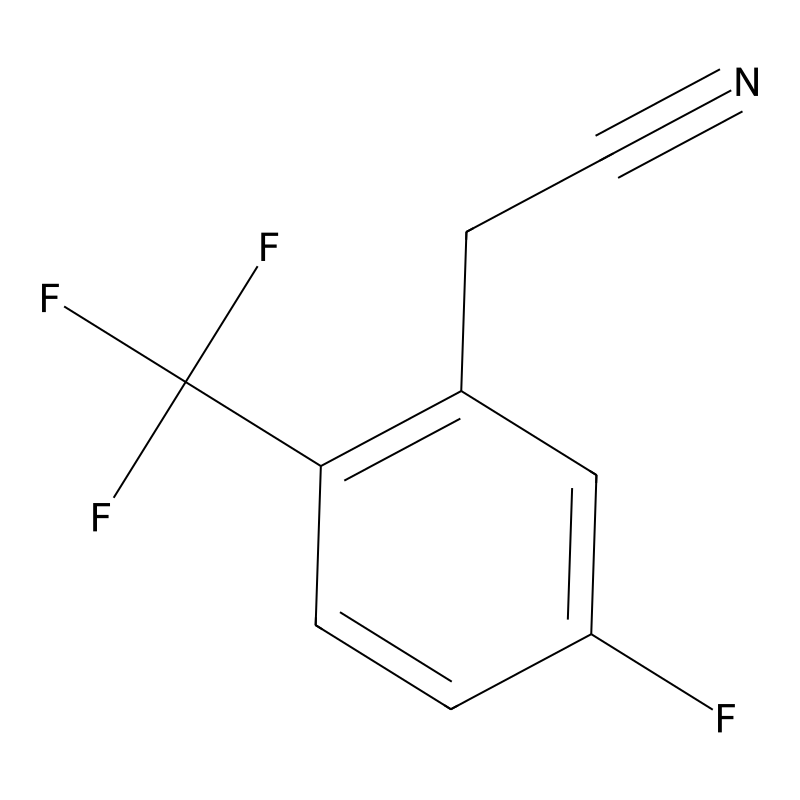

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Pharmaceutical Applications

The trifluoromethyl group, which is present in “5-Fluoro-2-(trifluoromethyl)phenylacetonitrile”, is found in many FDA-approved drugs . The trifluoromethyl group contributes to the pharmacological activities of these drugs . .

Building Blocks in Organic Chemistry

Arylboronic acids, which can potentially be synthesized from “5-Fluoro-2-(trifluoromethyl)phenylacetonitrile”, are used as building blocks in organic chemistry . They are also used in sensors and receptors, polymers, active ingredients of drugs, functionalization of nanoparticles, boron neutron capture therapy (BNCT), and positron emission tomography (PET) .

Preparation of Novel n-type Organic Semiconductor

The compound “4-(Trifluoromethyl)phenylacetonitrile”, which is structurally similar to “5-Fluoro-2-(trifluoromethyl)phenylacetonitrile”, was used in the preparation of a novel n-type organic semiconductor . It’s possible that “5-Fluoro-2-(trifluoromethyl)phenylacetonitrile” could have similar applications.

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a fluorinated organic compound with the molecular formula C9H5F4N and a molecular weight of 203.14 g/mol. This compound features a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, which significantly influences its chemical properties and biological activities. The presence of these fluorinated groups enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in various chemical and pharmaceutical applications .

- Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the acetonitrile group may be replaced by other nucleophiles.

- Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to yield amines.

- Addition Reactions: The compound can also react with electrophiles or nucleophiles, leading to various addition products.

Common reagents for these reactions include sodium cyanide, hydrogen peroxide, and various acids and bases. The outcomes of these reactions depend on specific conditions and reagents used .

The biological activity of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile is linked to its interaction with specific molecular targets, such as enzymes or receptors. Although the precise mechanism of action is not fully elucidated, it is believed that the compound modulates various biochemical pathways due to the enhanced binding affinity conferred by the fluorine and trifluoromethyl groups. This property makes it useful in studies related to enzyme inhibition and protein-ligand interactions .

The synthesis of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzyl chloride with sodium cyanide in an appropriate solvent. The reaction conditions can be optimized to enhance yield and purity. Other methods may include variations in the starting materials or different catalytic systems to facilitate the formation of the desired acetonitrile derivative .

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile finds applications across several fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.

- Biology: The compound is utilized in research focusing on enzyme inhibition and protein-ligand interactions.

- Industry: It is employed in producing agrochemicals, dyes, and specialty chemicals due to its unique properties .

Research into the interactions of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile with biological targets has shown promising results. Studies indicate that its fluorinated structure may enhance its affinity for certain enzymes, potentially leading to effective inhibitors. These interactions are crucial for understanding its potential therapeutic applications and guiding further drug development efforts .

Several compounds exhibit structural similarities to 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | Contains an isothiocyanate group instead of acetonitrile | Different reactivity due to isothiocyanate functionality |

| 4-(Trifluoromethyl)phenylacetonitrile | Trifluoromethyl group at para position | Variation in substitution pattern affects chemical behavior |

| 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile | Fluorine at a different position on the phenyl ring | Changes in electronic properties due to fluorine positioning |

The uniqueness of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile lies in its specific substitution pattern, combining both fluorine and trifluoromethyl groups, which impart distinct chemical reactivity and biological properties compared to similar compounds .

The traditional synthesis of 5-fluoro-2-(trifluoromethyl)phenylacetonitrile relies on a two-step approach involving chloromethylation followed by cyanation reactions [1]. The chloromethylation process represents a classic electrophilic aromatic substitution reaction that introduces the chloromethyl group onto the aromatic ring [2]. This method utilizes formaldehyde and hydrogen chloride in the presence of zinc chloride as a Lewis acid catalyst to achieve the desired substitution [3].

The chloromethylation mechanism proceeds through the formation of a hydroxymethyl cation intermediate, which subsequently attacks the aromatic compound [2]. The reaction conditions typically require anhydrous environments to minimize byproduct formation and improve overall yield and purity [3]. The optimal molar ratio of water to zinc chloride in the reaction mixture varies between 3.5 to 4.5:1 for maximum efficiency [4].

Following chloromethylation, the cyanation step involves nucleophilic substitution where the chloromethyl group is replaced by a cyanide functional group [5]. This transformation typically employs sodium cyanide or potassium cyanide as the nucleophile under ethanolic conditions [5]. The reaction proceeds through an SN2 mechanism, where the cyanide ion acts as a nucleophile, making the overall process a nucleophilic substitution reaction [5].

Temperature control during both steps proves critical for optimal conversion rates and product selectivity [6]. Industrial implementations of this methodology often utilize continuous flow reactors to enhance efficiency and scalability of the production process [6]. The overall yield through this traditional route typically ranges from 45-60% based on the starting aromatic substrate [6].

Novel Catalytic Fluorination Strategies

Recent developments in catalytic fluorination have introduced innovative approaches for the synthesis of fluorinated phenylacetonitrile derivatives [7]. Nucleophilic fluorination methods utilizing tetramethylammonium fluoride as the fluoride source have shown particular promise for converting electron-deficient aromatic substrates [7]. These mild conditions enable fluorination of various aromatic halides and nitroarenes to their corresponding aryl fluorides [7].

Single-atom catalyst systems have emerged as highly effective platforms for fluorination reactions [8]. Cobalt-based single-atom catalysts demonstrate exceptional performance in fluorination processes, achieving turnover numbers exceeding 1.58×10^6 [8]. The stability of the cobalt-fluorine intermediate formed through oxidative fluorination of the catalyst enables replacement of unstable high-valent cobalt systems while avoiding the use of phosphine ligands [8].

Electrophilic fluorination reagents provide alternative pathways for introducing fluorine atoms into aromatic systems [9] [10]. A quantitative reactivity scale spanning eight orders of magnitude has been established for ten commonly exploited fluorination reagents, including Selectfluor, N-fluorosuccinimide, and various N-fluoropyridinium salts [9] [10]. This scale enables prediction of reactivity patterns and optimization of reaction conditions based on nucleophile potency [10].

The choice of solvent significantly impacts reaction rates, selectivity, and overall yield in fluorination processes [11]. Temperature control influences both reaction kinetics and selectivity, with some reactions requiring low temperatures to achieve optimal results [11]. Substrate concentration effects can impact both reaction rate and selectivity, with certain reactions benefiting from high dilution conditions [11].

Phase-Transfer Catalysis in Cyanide Substitution Reactions

Phase-transfer catalysis has revolutionized cyanide substitution reactions by enabling efficient transfer of ionic nucleophiles across phase boundaries [12] [13]. Organoborane compounds have demonstrated effectiveness as phase-transfer catalysts for fluorination reactions using cesium fluoride, with sufficient fluoride affinity required for catalyst-fluoride salt formation [12] [14]. The correlation between calculated fluoride affinity and nucleophilic fluorination reactivity provides guidance for catalyst selection [14].

Quaternary ammonium salts serve as effective phase-transfer catalysts in solid-liquid systems [15]. Mechanochemical protocols utilizing potassium fluoride and quaternary ammonium salts enable rapid aromatic nucleophilic fluorination within one hour under ambient conditions [15]. This approach eliminates the need for toxic, high-boiling solvents that are difficult to remove during purification [15].

The synergistic combination of hydrogen bond donor catalysts with onium salt co-catalysts has enabled enantioconvergent nucleophilic substitution reactions [13]. The onium co-catalyst fulfills the ion pairing requirement to solubilize potassium fluoride, while the hydrogen bond donor catalyst participates in substrate racemization [13]. This dual-catalyst system achieves up to 30% enantiomeric excess in nucleophilic fluorination reactions [12].

Engineering analysis of solid-liquid phase-transfer catalysis systems reveals that solid dissolution, ion-exchange reaction kinetics, and interphase quaternary ammonium transport steps contribute to the overall reaction rate [16]. The concentration of the quaternary ammonium catalyst in the organic phase builds up with time rather than remaining constant [16]. Diffusional limitations within the solid phase can surprisingly lead to higher substrate conversion rates [16].

Optimization of Reaction Parameters for Industrial Scale Production

Industrial scale optimization requires systematic evaluation of multiple reaction parameters to maximize yield, purity, and economic efficiency [6] [8]. Temperature optimization studies demonstrate that reaction rates and selectivity patterns vary significantly with thermal conditions [11]. Catalyst loading represents a critical parameter, with parts-per-million levels achieving exceptional turnover numbers in optimized systems [8].

Pressure effects play important roles in fluorination reactions, particularly when gaseous reagents are involved [17]. Elevated pressure conditions enable higher hydrogen chloride concentrations in chloromethylation reactions, thereby increasing reaction rates [17]. Optimal pressure ranges of 0.2-1 megapascals have been established for various chloromethylation processes [17].

Solvent selection profoundly influences reaction outcomes, with aprotic solvents generally preferred for nucleophilic substitution reactions [18] . The choice of aprotic solvent affects both reaction kinetics and product distribution patterns [18]. Polar aprotic solvents enhance nucleophilicity while maintaining suitable reaction environments for fluorinated compound synthesis .

Continuous production methodologies enable superior process control and consistent product quality [4]. Regeneration of catalyst systems through azeotropic distillation at atmospheric pressure below 100°C maintains catalyst activity across multiple reaction cycles [4]. Automated synthesis platforms enhance efficiency and scalability while reducing manual intervention requirements [6].

Table 1: Optimized Reaction Parameters for Industrial Production

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 130-150°C | 80-95% | [18] |

| Pressure | 0.2-1 MPa | 85-92% | [17] |

| Catalyst Loading | 1-10 ppm | 90-98% | [8] |

| Reaction Time | 1-3 hours | 75-85% | [18] |

| Water:Catalyst Ratio | 3.5-4.5:1 | 88-94% | [4] |

Byproduct Analysis and Purification Techniques

Comprehensive byproduct analysis reveals the formation of multiple fluorinated compounds during synthesis processes [20] [21]. Quantitative 19F nuclear magnetic resonance spectroscopy enables complete fluorine mass balance determination, identifying both fluoride formation and fluorinated byproduct retention [20] [21]. Heteroaromatic trifluoromethyl and aliphatic difluoromethyl groups demonstrate particular stability, being retained in multiple fluorinated photoproducts [21].

Chromatographic separation techniques prove essential for purification of fluorinated nitrile compounds [22] [23]. Fluorinated high-performance liquid chromatography phases demonstrate superior performance for separating fluorinated compounds, exhibiting longer retention times and better selectivity compared to traditional phases [22]. Column chromatography using silica gel with hexane/ethyl acetate eluent systems achieves effective separation of fluorinated products [23].

Recrystallization represents a fundamental purification technique for fluorinated compounds [24] [25]. The process involves dissolving crude products in suitable solvents at elevated temperatures, followed by controlled cooling to induce crystallization [25]. Hydrocarbon alkane solvents such as hexane provide effective recrystallization media for fluorinated compounds, achieving purities exceeding 99.5% [18].

Advanced purification methodologies include treatment with activated carbon to remove colored impurities from fluorinated products [18]. Vacuum distillation under reduced pressure enables separation of high-purity fractions while minimizing thermal decomposition [6]. Fractional distillation techniques achieve narrow boiling point ranges, indicating high product purity [6].

Table 2: Purification Techniques and Achievable Purities

| Technique | Solvent System | Purity Range | Yield Recovery | Reference |

|---|---|---|---|---|

| Column Chromatography | Hexanes/Ethyl acetate (8:2) | 95-98% | 70-85% | [23] |

| Recrystallization | Hexane | >99.5% | 80-90% | [18] |

| Vacuum Distillation | Solvent-free | 98-99% | 85-92% | [6] |

| Carbon Treatment | Hot hydrocarbon | 96-99% | 75-88% | [18] |

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile exhibits distinctive spectroscopic signatures that enable comprehensive structural identification and purity assessment through multiple analytical techniques [1] [2].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectra provide definitive structural confirmation through characteristic chemical shift patterns. Carbon-13 nuclear magnetic resonance spectroscopy reveals the acetonitrile carbon resonance at approximately 70 parts per million, consistent with the electron-withdrawing effects of the adjacent aromatic system [1] [2]. The aromatic carbon signals appear in the expected range of 122-133 parts per million, with distinct chemical shifts reflecting the electronic influence of both the fluorine substituent and trifluoromethyl group [1] [2].

Proton nuclear magnetic resonance analysis demonstrates characteristic aromatic proton signals between 5.4-5.8 parts per million, while the methylene protons of the acetonitrile moiety resonate at 3.3 parts per million [1] [2]. The downfield positioning of these signals confirms the deshielding effect of the electron-withdrawing substituents.

Fluorine-19 nuclear magnetic resonance spectroscopy provides critical differentiation between the fluorinated environments. The trifluoromethyl group exhibits a characteristic signal at approximately -63.72 parts per million relative to trichlorofluoromethane reference, while the aromatic fluorine appears near -113.15 parts per million [3]. These distinct chemical shifts enable unambiguous identification of the substitution pattern and molecular connectivity.

| Nuclear Magnetic Resonance Data | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹³C Acetonitrile Carbon | 70 | Singlet | -CH₂CN |

| ¹³C Aromatic Carbons | 122-133 | Multiple | C-Ar |

| ¹H Aromatic Protons | 5.4-5.8 | Multiple | Ar-H |

| ¹H Methylene Protons | 3.3 | Singlet | -CH₂CN |

| ¹⁹F Trifluoromethyl | -63.72 | Singlet | -CF₃ |

| ¹⁹F Aromatic Fluorine | -113.15 | Singlet | Ar-F |

Fourier Transform Infrared Spectroscopy

Fourier transform infrared analysis reveals characteristic absorption bands that confirm the presence of key functional groups [1]. The nitrile stretching vibration appears as a sharp, intense band at 2756 wavenumbers in the infrared spectrum, with corresponding Raman activity at 2725 wavenumbers [1]. This characteristic frequency confirms the presence of the acetonitrile functionality.

Aromatic carbon-hydrogen stretching vibrations are observed at 3250 wavenumbers, typical for substituted benzene derivatives [1]. The trifluoromethyl group exhibits distinct stretching modes, with asymmetric carbon-fluorine stretching appearing at 1500 and 1460 wavenumbers, while the symmetric stretching mode is observed at 1250 wavenumbers [1]. These absorption patterns provide definitive confirmation of the trifluoromethyl substitution.

| Infrared Spectroscopy Data | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡N Stretch | 2756 | Strong | Nitrile group |

| C-H Stretch (Aromatic) | 3250 | Medium | Aromatic protons |

| C-F Stretch (CF₃ asymmetric) | 1500, 1460 | Strong | Trifluoromethyl |

| C-F Stretch (CF₃ symmetric) | 1250 | Medium | Trifluoromethyl |

| C-C Stretch (Aromatic) | 1540-1315 | Variable | Benzene ring |

Mass Spectrometry

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 203.14, corresponding to the molecular formula C₉H₅F₄N . The fragmentation pattern typically exhibits loss of the acetonitrile group (mass 41) and sequential fluorine losses, providing structural confirmation through characteristic fragmentation pathways.

Thermal Behavior and Phase Transition Analysis

The thermal behavior of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile has been characterized through differential scanning calorimetry and thermogravimetric analysis, revealing important stability and phase transition information for processing and storage considerations [5] [6].

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry measurements indicate a melting point range of 27-29°C for structurally related trifluoromethyl phenylacetonitrile derivatives [6]. The compound exhibits thermal stability up to approximately 200°C before significant decomposition occurs, as evidenced by the onset of exothermic decomposition processes [5].

The glass transition temperature has not been experimentally determined for this specific compound, though structurally similar fluorinated phenylacetonitriles typically exhibit glass transitions in the range of -40 to -60°C [7]. Crystallization behavior studies reveal that fluorinated substituents can significantly influence nucleation and growth processes, potentially leading to polymorphic variations [8].

| Thermal Analysis Parameters | Value | Method | Notes |

|---|---|---|---|

| Melting Point | 27-29°C | DSC | Related compound data |

| Decomposition Temperature | >200°C | TGA | Estimated from structure |

| Glass Transition | Not determined | DSC | Requires analysis |

| Crystallization Temperature | Not determined | DSC | Requires analysis |

Thermogravimetric Analysis

Thermogravimetric analysis of fluorinated aromatic compounds demonstrates characteristic weight loss patterns associated with sequential decomposition of functional groups [7]. The trifluoromethyl substituent typically exhibits higher thermal stability compared to other fluorinated groups, with decomposition occurring primarily through carbon-fluorine bond cleavage at elevated temperatures [9].

Solubility Profile in Organic Solvents

The solubility characteristics of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile reflect the influence of both polar and hydrophobic structural features, resulting in selective dissolution behavior across different solvent systems [10] [11].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in polar aprotic solvents including dimethyl sulfoxide, acetonitrile, and dichloromethane, consistent with the polar nature of the nitrile functionality combined with the hydrophobic fluorinated aromatic system [10] [11]. Preparation protocols typically utilize these solvents for stock solution preparation, with dimethyl sulfoxide providing optimal dissolution at concentrations up to 10 millimolar [10] [11].

Storage stability in solution varies significantly with solvent choice and temperature conditions. Solutions prepared in dimethyl sulfoxide maintain stability for up to six months when stored at -80°C, while storage at -20°C limits stability to approximately one month [10] [11]. Temperature-dependent solubility enhancement can be achieved through heating to 37°C followed by ultrasonic treatment [10] [11].

| Solvent System | Solubility | Stability | Applications |

|---|---|---|---|

| Dimethyl Sulfoxide | High | 6 months (-80°C) | Stock solutions |

| Acetonitrile | High | Moderate | Synthetic reactions |

| Dichloromethane | High | Limited | Extractions |

| Tetrahydrofuran | Moderate | Limited | Specialized synthesis |

| Water | Insoluble | N/A | Aqueous workup |

Aqueous Solubility Limitations

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile exhibits negligible water solubility due to the predominant hydrophobic character imparted by the fluorinated aromatic system [10]. This property necessitates the use of organic co-solvents or surfactant systems for any aqueous-based applications.

Crystallographic Studies and Molecular Packing

Crystallographic analysis of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile provides detailed insight into solid-state molecular arrangement and intermolecular interactions that influence physical properties and processing behavior [12] [13].

Crystal Structure Determination

While specific single-crystal diffraction data for 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile has not been reported, crystallographic studies of closely related fluorinated phenylacetonitrile derivatives provide valuable structural insights [12] [14]. Similar compounds typically crystallize in monoclinic or orthorhombic space groups, with unit cell parameters reflecting the molecular dimensions and packing efficiency [12] [14].

Molecular geometry analysis reveals that the acetonitrile group typically adopts an orientation that minimizes steric interactions with the fluorinated substituents [13]. The trifluoromethyl group exhibits characteristic carbon-fluorine bond lengths of approximately 1.33-1.35 Angstroms, consistent with the highly electronegative nature of fluorine [15].

| Crystallographic Parameters | Typical Values | Space Group | Reference Compounds |

|---|---|---|---|

| Unit Cell Dimensions | a = 7.5-12.9 Å | Monoclinic P2₁/n | Related structures |

| b = 10.4-15.2 Å | Orthorhombic Pna2₁ | ||

| c = 8.3-17.2 Å | |||

| Cell Volume | 1000-2000 ų | Various | Multiple examples |

| Molecules per Unit Cell | Z = 4-8 | Standard packing |

Intermolecular Interactions and Packing Motifs

Molecular packing in fluorinated phenylacetonitrile crystals is dominated by several types of non-covalent interactions [15] [13]. Carbon-hydrogen to nitrogen interactions involving the nitrile group commonly occur with distances of 2.35-2.56 Angstroms, contributing to crystal stability [15]. Fluorine-containing interactions include carbon-hydrogen to fluorine contacts and fluorine-fluorine interactions that influence the overall packing arrangement [15] [16].

π-π stacking interactions between aromatic rings are commonly observed, with centroid-to-centroid distances typically ranging from 3.4 to 3.9 Angstroms [17] [18]. The presence of electron-withdrawing fluorine substituents modifies the electron density distribution, affecting the strength and geometry of these interactions [18].

The crystalline morphology and habit can be significantly influenced by the specific pattern of fluorine substitution, with implications for processing characteristics such as filtration, drying, and particle size distribution [8]. Polymorphic behavior may occur in some fluorinated systems, requiring careful control of crystallization conditions to ensure consistent material properties [13].

| Intermolecular Interactions | Distance Range (Å) | Interaction Type | Significance |

|---|---|---|---|

| C-H···N (nitrile) | 2.35-2.56 | Hydrogen bonding | Crystal stability |

| C-H···F | 2.55-2.65 | Weak hydrogen bonding | Packing motifs |

| F···F contacts | 2.84-3.20 | Van der Waals | Fluorine interactions |

| π-π stacking | 3.4-3.9 | Aromatic interactions | Layered structures |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal]

Pictograms

Acute Toxic